

Comparative NMR Analysis of 4-Phenylthiomorpholine 1,1-dioxide and Structural Analogues

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Compound of Interest

Compound Name: 4-Phenylthiomorpholine 1,1-dioxide

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This guide provides a detailed comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral characteristics of **4-Phenylthiomorpholine 1,1-dioxide** and its structural analogue, 4-phenylmorpholine. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of these and related compounds.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **4-Phenylthiomorpholine 1,1-dioxide** and 4-phenylmorpholine. The data for **4-Phenylthiomorpholine 1,1-dioxide** is based on predicted values, while the data for 4-phenylmorpholine is derived from experimental spectra.

Table 1: ^1H NMR Chemical Shift Data (ppm)

| Compound | Phenyl Protons (Ar-H) | Methylene Protons (N-CH ₂) | Methylene Protons (S-CH ₂ or O-CH ₂) |
|--|-----------------------|--|---|
| 4-Phenylthiomorpholine 1,1-dioxide (Predicted) | 7.40 - 7.60 (m) | ~3.80 (t) | ~3.30 (t) |
| 4-Phenylmorpholine (Experimental)[1] | 6.88 - 7.35 (m) | 3.16 - 3.26 (m) | 3.85 - 3.95 (m) |

Table 2: ¹³C NMR Chemical Shift Data (ppm)

| Compound | Phenyl C (Ar-C) | Methylene C (N-CH ₂) | Methylene C (S-CH ₂ or O-CH ₂) |
|--------------------------------------|----------------------------|----------------------------------|---|
| 4-Phenylthiomorpholine 1,1-dioxide | Data not available | Data not available | Data not available |
| 4-Phenylmorpholine (Experimental)[2] | 116.1, 120.1, 129.2, 151.1 | 49.3 | 66.9 |

Note: Experimental ¹³C NMR data for **4-Phenylthiomorpholine 1,1-dioxide** was not readily available in the searched literature.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter.

- Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

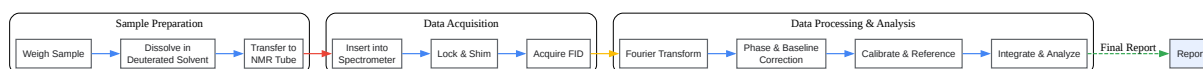
- Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and obtain sharp signals.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used.
- Acquire the Free Induction Decay (FID).

3. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Pick the peaks and report the chemical shifts in parts per million (ppm).

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chemical compound.



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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

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References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Human Metabolome Database: ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031581) [hmdb.ca]
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